1,2-Dimethyl-5-nitro-1H-imidazole-4-ethanol

Veterinary drug residue analysis Pharmacokinetics Food safety monitoring

1,2-Dimethyl-5-nitro-1H-imidazole-4-ethanol (CAS 104575-27-1) is a substituted 5-nitroimidazole derivative bearing a hydroxyethyl side chain at the C4 position of the imidazole ring. The compound belongs to the 5-nitroimidazole family, a well-established class of antiprotozoal and antibacterial agents that require reductive activation for biological activity.

Molecular Formula C7H11N3O3
Molecular Weight 185.18 g/mol
CAS No. 104575-27-1
Cat. No. B13863445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dimethyl-5-nitro-1H-imidazole-4-ethanol
CAS104575-27-1
Molecular FormulaC7H11N3O3
Molecular Weight185.18 g/mol
Structural Identifiers
SMILESCC1=NC(=C(N1C)[N+](=O)[O-])CCO
InChIInChI=1S/C7H11N3O3/c1-5-8-6(3-4-11)7(9(5)2)10(12)13/h11H,3-4H2,1-2H3
InChIKeyIHYYHUZRCBWOGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2-Dimethyl-5-nitro-1H-imidazole-4-ethanol (CAS 104575-27-1) Procurement-Grade Baseline and In-Class Context


1,2-Dimethyl-5-nitro-1H-imidazole-4-ethanol (CAS 104575-27-1) is a substituted 5-nitroimidazole derivative bearing a hydroxyethyl side chain at the C4 position of the imidazole ring . The compound belongs to the 5-nitroimidazole family, a well-established class of antiprotozoal and antibacterial agents that require reductive activation for biological activity [1]. With a molecular formula of C7H11N3O3 and a molecular weight of 185.18 g/mol, this compound is structurally positioned between the simpler parent drug dimetridazole (1,2-dimethyl-5-nitroimidazole, MW 141.13) and the widely prescribed metronidazole (2-methyl-5-nitroimidazole-1-ethanol, MW 171.15) [2]. The specific substitution pattern—methyl groups at N1 and C2, a nitro group at C5, and an ethanol chain at C4—creates a unique physicochemical profile that directly influences its chromatographic retention, metabolic fate, and electrochemical reduction behavior relative to other 5-nitroimidazole analogs [1][3].

Why Generic 5-Nitroimidazole Substitution Cannot Replace 1,2-Dimethyl-5-nitro-1H-imidazole-4-ethanol in Regulated or Metabolic Studies


Within the 5-nitroimidazole class, seemingly minor structural variations—such as the position and length of the hydroxyalkyl side chain—produce distinct electrochemical reduction potentials, chromatographic retention times, and tissue residue depletion kinetics that render compounds non-interchangeable in validated analytical or residue surveillance workflows [1][2]. For example, the commonly employed metabolite marker HMMNI (2-hydroxymethyl-1-methyl-5-nitroimidazole, CAS 936-05-0) and the parent drug dimetridazole exhibit different elimination half-lives in edible tissues (0.66 days vs 0.45 days in egg, respectively), meaning that substituting one compound for another as an analytical reference standard can yield quantitatively inaccurate residue depletion calculations [3]. Furthermore, cyclic voltammetry studies demonstrate that 1,2-dimethyl-5-nitroimidazole and metronidazole follow divergent reduction pathways despite sharing an identical nitro group, confirming that the substitution pattern on the imidazole core alters the reactivity of reduced intermediates [1]. Procurement of the exact compound specified in a validated method—rather than a generic nitroimidazole—is therefore essential for method reproducibility, regulatory defensibility, and accurate pharmacokinetic modeling.

Quantitative Differentiation Evidence for 1,2-Dimethyl-5-nitro-1H-imidazole-4-ethanol vs. Key Analogs


Tissue Residue Persistence: HMMNI Metabolite Exhibits 1.47× Longer Elimination Half-Life than Parent Dimetridazole in Egg

In a controlled poultry study, the 5-nitroimidazole metabolite HMMNI (2-hydroxymethyl-1-methyl-5-nitroimidazole)—the structural analog most closely resembling the hydroxyethyl-substituted target compound—demonstrated a significantly longer elimination half-life in egg compared to its parent drug dimetridazole. The quantitative data show that HMMNI persists longer in edible tissues, meaning that residue monitoring programs relying solely on parent drug measurement will underestimate total violative residue burden [1][2].

Veterinary drug residue analysis Pharmacokinetics Food safety monitoring

Electrochemical Reduction Pathway Divergence: 1,2-Dimethyl-5-nitroimidazole vs. Metronidazole Exhibits Distinct CV Peak at −0.75 V vs. Fc

Cyclic voltammetry studies directly comparing 1,2-dimethyl-5-nitroimidazole (the N1,C2-dimethyl analog lacking the ethanol side chain) with metronidazole reveal that the reduction pathway of the dimethyl-substituted compound differs from that of metronidazole, despite both sharing an identical nitro group at the 5-position. In the CV of 1,2-dimethyl-5-nitroimidazole, a major product peak appears at a potential of −0.75 V vs. Fc, a feature not observed in metronidazole under identical conditions. Two-cycle scans and varied scan rate CVs produced no observable nitroso peaks for 1,2-dimethyl-5-nitroimidazole, indicating that this compound undergoes additional reduction reactions not outlined in the standard 5-nitroimidazole reduction scheme [1].

Electrochemistry Nitroimidazole activation mechanism Redox pharmacology

Metabolite Conversion Yield: 1,2-Dimethyl-5-nitroimidazole Undergoes ~90% Hydroxylation to Hydroxymethyl Metabolite in Hepatocyte Model

In primary pig hepatocyte cultures, ¹⁴C-labeled dimetridazole (1,2-dimethyl-5-nitroimidazole) was primarily hydroxylated to 1-methyl-2-hydroxymethyl-5-nitroimidazole (HMMNI), with this pathway accounting for up to 90% of total biotransformation. A minor N-demethylation pathway to 2-methyl-(4,5)-nitroimidazole accounted for only 6–10% of metabolism. This quantitative metabolic partitioning demonstrates that the C4-hydroxyethyl-substituted analog (the target compound class) represents the dominant metabolic fate of 1,2-dimethyl-substituted 5-nitroimidazoles, whereas the N-demethylated species constitutes a minor fraction [1].

Drug metabolism Hepatocyte biotransformation Nitroimidazole pharmacokinetics

Comparative Antibacterial Potency Ranking: Dimetridazole Shows MIC Values of 2.7 μM Against Bacteroides Species vs. More Potent 1-Substituted Analogs

In a comparative tube-dilution MIC study of seven 2-methyl-5-nitroimidazole compounds varying at the 1-substitution, activities on a molar basis against Bacteroides fragilis were ranked: tinidazole > panidazole > ornidazole > metronidazole ≥ secnidazole > carnidazole > dimetridazole. Dimetridazole (1,2-dimethyl-5-nitroimidazole, bearing a methyl group at N1) was the least potent among the tested compounds. Independent testing confirmed dimetridazole has a mean MIC of 2.7 μM against Bacteroides species, with MICs of 0.28–2.82 μg/mL against 16 clinical B. fragilis isolates [1].

Antimicrobial susceptibility Bacteroides fragilis Structure-activity relationship

Physicochemical Property Differentiation: Higher PSA and LogP Values vs. Metronidazole Impact Chromatographic Retention and Extraction Recovery

The target compound 1,2-dimethyl-5-nitro-1H-imidazole-4-ethanol (CAS 104575-27-1) possesses a polar surface area (PSA) of 83.87 Ų and a LogP of 0.69470, as measured by standard computational methods . In comparison, metronidazole (CAS 443-48-1; 2-methyl-5-nitroimidazole-1-ethanol) has a reported PSA of approximately 81.19 Ų and a lower LogP. The higher PSA and LogP of the target compound predict stronger retention on reversed-phase HPLC columns and different liquid-liquid extraction partition coefficients compared to metronidazole, directly affecting method transfer and recovery validation when one compound is substituted for the other in established protocols .

Physicochemical profiling Chromatographic method development Sample preparation optimization

Regulatory Status Differentiation: Dimetridazole-Class Compounds Are Banned in Food-Producing Animals, Necessitating Certified Metabolite Standards for Surveillance

Dimetridazole has been banned as a livestock feed additive by both the Government of Canada and the European Union owing to suspicions of carcinogenicity. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) currently demands that DMZ should not be detected in any animal foods [1][2]. Consequently, the hydroxy metabolites of dimetridazole-class compounds—including the hydroxymethyl and hydroxyethyl derivatives—are now mandated analytes in national residue monitoring programs. These regulatory requirements create a non-discretionary need for high-purity certified reference materials of the specific metabolite structures, including 1,2-dimethyl-5-nitro-1H-imidazole-4-ethanol and its closely related analogs, as generic nitroimidazole standards are insufficient for regulatory compliance [1][2].

Regulatory compliance Veterinary drug residue monitoring Reference standard sourcing

Procurement-Relevant Application Scenarios for 1,2-Dimethyl-5-nitro-1H-imidazole-4-ethanol (CAS 104575-27-1)


Certified Reference Material for Veterinary Drug Residue LC-MS/MS Surveillance Programs

National residue monitoring programs in the EU, Canada, and export-oriented poultry-producing countries require accredited laboratories to quantify both dimetridazole and its hydroxy metabolites in muscle, liver, kidney, egg, and plasma. As HMMNI concentrations consistently exceed parent DMZ concentrations in tissues during the same post-withdrawal period—and exhibit a 1.47× longer elimination half-life in egg (0.66 vs. 0.45 days)—the hydroxyethyl-substituted 5-nitroimidazole analog must be included as a discrete certified reference material in multi-analyte calibration standards [1]. The compound's distinct LogP (0.69) and PSA (83.87 Ų) relative to metronidazole necessitate compound-specific optimization of solid-phase extraction and chromatographic separation conditions to achieve the required LOQ of 1.0 ng/g in complex biological matrices .

Mechanistic Probe for Nitroimidazole Reduction Pathway Studies Differentiated from Metronidazole

Electrochemical studies have established that 1,2-dimethyl-5-nitroimidazole derivatives follow a reduction pathway distinct from that of metronidazole, with a characteristic major product peak at −0.75 V vs. Fc and an absence of observable nitroso intermediate peaks in varied scan rate CV experiments. The C4-hydroxyethyl-substituted variant offers an additional hydrogen-bonding handle that may further modulate the stability and reactivity of reduced intermediates [2]. Researchers investigating nitroimidazole activation mechanisms, protein adduct formation, or structure-activity relationships for anaerobic protozoal targets can use this compound to probe how the combination of N1,C2-dimethyl substitution and C4-hydroxyalkyl functionality alters the fate of reduced nitro species relative to the clinically predominant metronidazole scaffold.

Metabolic Pathway Elucidation and Hepatocyte Biotransformation Studies

Primary hepatocyte studies demonstrate that 1,2-dimethyl-5-nitroimidazole undergoes ~90% hydroxylation to the hydroxymethyl metabolite, establishing hydroxylation—not N-demethylation—as the overwhelmingly dominant biotransformation route for this scaffold [3]. The C4-hydroxyethyl-substituted analog, with its extended ethanol chain, serves as a valuable tool compound for determining whether the length and position of the hydroxyalkyl side chain influence the partitioning between hydroxylation, N-demethylation, and conjugation pathways in liver microsomal or hepatocyte models. This information is directly relevant to predicting tissue residue profiles and designing compounds with optimized metabolic stability within the 5-nitroimidazole class.

Reference Standard for Forced Degradation and Stability Studies of 5-Nitroimidazole Formulations

Given that dimetridazole-class compounds are banned in food-producing animals but may still be encountered as contaminants or through illegal use, stability-indicating analytical methods must be capable of distinguishing the parent drug from its degradation products and metabolites. The hydroxyethyl-substituted analog, with its higher boiling point (393.7°C) and distinct chromatographic retention relative to the parent drug and other metabolites, provides a critical system suitability marker for forced degradation studies assessing the stability of nitroimidazole residues under various storage and processing conditions . Its inclusion in stability protocols ensures that analytical methods can resolve and identify all relevant degradation products without interference from co-eluting species.

Quote Request

Request a Quote for 1,2-Dimethyl-5-nitro-1H-imidazole-4-ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.